NS1619 is a benzimidazole derivative that has garnered significant attention in scientific research due to its ability to activate large-conductance calcium-activated potassium (BKCa) channels. [] BKCa channels are widely expressed in various tissues, including smooth muscle, neurons, and endothelium, and play a crucial role in regulating cellular excitability and a range of physiological processes. [] NS1619 serves as a valuable tool for investigating the functional roles of BKCa channels in vitro and in vivo. []
NS1619 directly activates BKCa channels, thereby increasing their open probability. [] BKCa channels are unique due to their large conductance and dual regulation by both voltage and intracellular calcium (Ca2+) levels. [] NS1619 enhances the channel's sensitivity to Ca2+, promoting channel opening at lower Ca2+ concentrations. [] This action leads to increased potassium ion (K+) efflux, resulting in membrane hyperpolarization and cellular relaxation. [] While the primary mechanism of NS1619 involves direct activation of BKCa channels, some studies suggest potential interactions with other ion channels, including calcium (Ca2+) channels and voltage-gated potassium (Kv) channels, leading to inhibition of these channels. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7